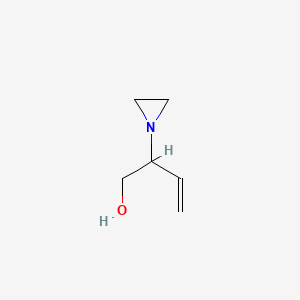
1-Aziridineethanol, beta-vinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridineethanol, beta-vinyl-, also known as 2-(1-aziridinyl)ethanol, is a compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol . It is a colorless liquid that is slightly soluble in chloroform and methanol . This compound is known for its unique structure, which includes an aziridine ring and a hydroxyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
1-Aziridineethanol, beta-vinyl-, can be synthesized through various methods. One common synthetic route involves the cyclization of amino alcohols. For instance, amino alcohols can be converted into their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide or sodium carbonate . Another method involves the direct transformation of 2-amino alcohols to N-tosyl aziridines using tosylation and in situ cyclization with potassium hydroxide in water/dichloromethane . Industrial production methods often involve the use of copper-promoted intramolecular C-H oxidative amination reactions .
Chemical Reactions Analysis
1-Aziridineethanol, beta-vinyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diethanolamine.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring is opened to form different products.
Cyclization: The compound can undergo cyclization reactions to form various cyclic structures.
Common reagents used in these reactions include chlorosulfonic acid, sodium hydroxide, potassium hydroxide, and copper catalysts . Major products formed from these reactions include diethanolamine and various cyclic amines .
Scientific Research Applications
1-Aziridineethanol, beta-vinyl-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Aziridineethanol, beta-vinyl-, involves its ability to form stable complexes with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . This property makes it useful in the study of enzyme mechanisms and protein interactions. The compound can also participate in ring-opening reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
1-Aziridineethanol, beta-vinyl-, can be compared with other similar compounds such as:
2-(1-Aziridinyl)ethanol: Similar in structure but lacks the vinyl group, making it less reactive in certain chemical reactions.
N-(2-Hydroxyethyl)ethyleneimine: Another similar compound with a hydroxyl group, but it has different reactivity due to the absence of the vinyl group.
The uniqueness of 1-Aziridineethanol, beta-vinyl-, lies in its vinyl group, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
4465-96-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(aziridin-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C6H11NO/c1-2-6(5-8)7-3-4-7/h2,6,8H,1,3-5H2 |
InChI Key |
NQOBJJFPVZWAQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
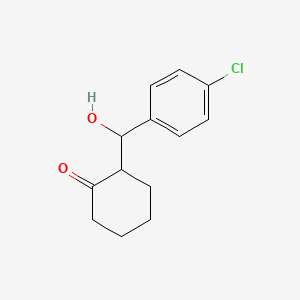
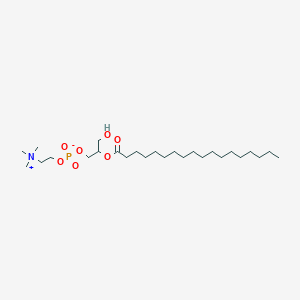
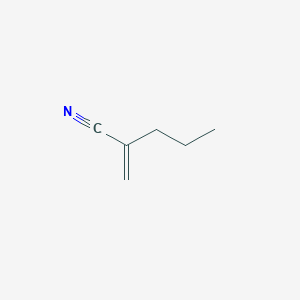
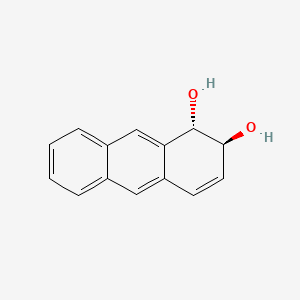
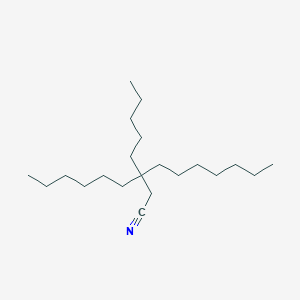
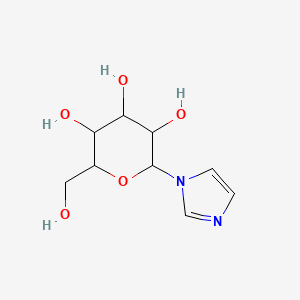

![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
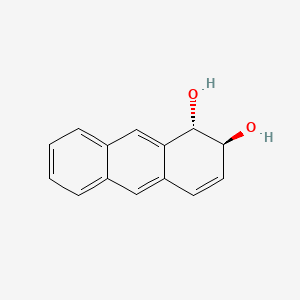
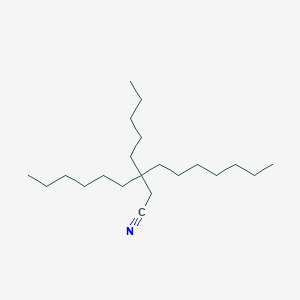
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
